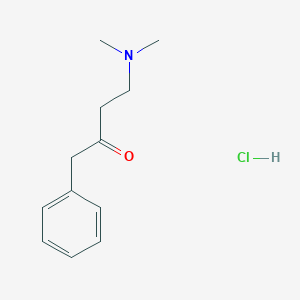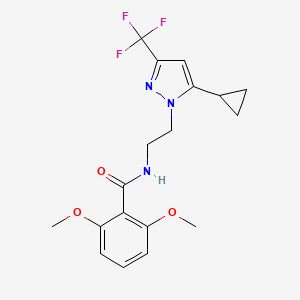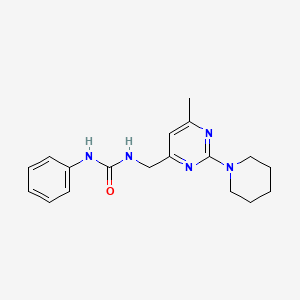
1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-phenylurea” is a complex organic molecule that contains a pyrimidine ring and a piperidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperidine is a widely used building block in the synthesis of organic compounds, and it’s a part of many therapeutic drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperidone analogs, for instance, have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral properties .Aplicaciones Científicas De Investigación
Anti-Angiogenic and DNA Cleavage Activities
One area of study focuses on the synthesis and evaluation of novel derivatives with anti-angiogenic properties and DNA cleavage capabilities. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These compounds effectively blocked the formation of blood vessels in vivo using the chick chorioallantoic membrane (CAM) model and demonstrated differential migration and band intensities in DNA binding/cleavage assays, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Analgesic and Ulcerogenic Activity
Another study explored the microwave-assisted synthesis of novel pyrimidine derivatives and investigated their analgesic and ulcerogenic activity. These compounds were evaluated for in vivo analgesic activity, with several showing significant analgesic activity without ulcerogenic effects, highlighting their potential as pain management therapies (A. Chaudhary et al., 2012).
Antibacterial Activity
Compounds containing the piperidine moiety, such as 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, have been synthesized and demonstrated antibacterial activity. These studies show that the structural modifications of piperidine-containing pyrimidine imines and thiazolidinones can yield compounds with appreciable antibacterial properties, indicating their potential for developing new antimicrobial agents (Ram C.Merugu et al., 2010).
Antitumor and Anticancer Activities
The synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors have also been conducted. These derivatives exhibit potent anti-proliferative activities against breast cancer cell lines and potent inhibitory activities against PI3Kδ, suggesting their application as novel antitumor agents (Jialong Guo et al., 2015).
Propiedades
IUPAC Name |
1-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-14-12-16(21-17(20-14)23-10-6-3-7-11-23)13-19-18(24)22-15-8-4-2-5-9-15/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNFLRRHNLRRQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2852471.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
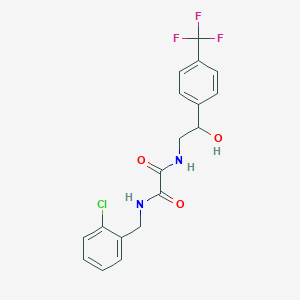
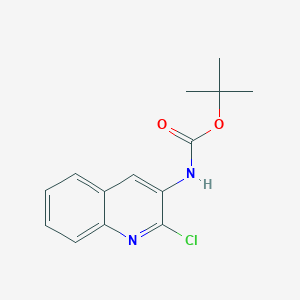
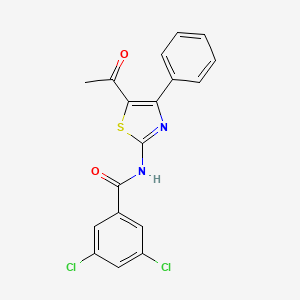
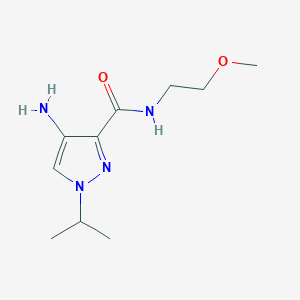
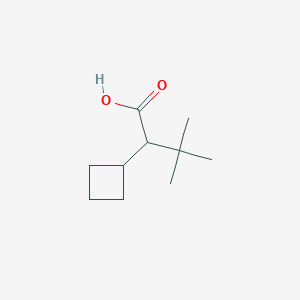
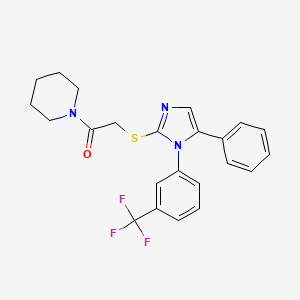
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)
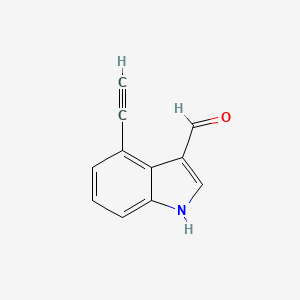
![1-(3-methoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2852488.png)
